ALDH1A3-IN-3

描述

The exact mass of the compound 4-Isopropoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69072. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

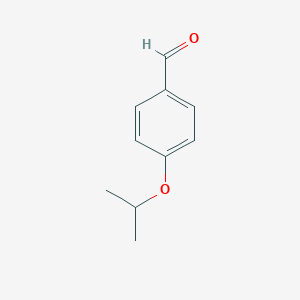

2D Structure

属性

IUPAC Name |

4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDANSDASCKBVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290510 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18962-05-5 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18962-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ALDH1A3-IN-3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3), a member of the ALDH superfamily, has emerged as a critical enzyme in cancer biology. Its role extends beyond detoxification of aldehydes to the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression. In numerous cancers, including breast, prostate, lung, and glioblastoma, elevated ALDH1A3 expression is associated with cancer stem cell (CSC) phenotypes, tumor progression, metastasis, and resistance to therapy. This has positioned ALDH1A3 as a compelling therapeutic target. ALDH1A3-IN-3 is a potent inhibitor of ALDH1A3, and this document provides a comprehensive technical overview of its mechanism of action in cancer cells.

Core Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ALDH1A3. ALDH1A3 catalyzes the oxidation of retinal to retinoic acid. By blocking this crucial step, this compound effectively depletes the intracellular pool of RA synthesized via this pathway. This disruption of RA signaling is central to its anti-cancer effects.

Quantitative Data: Potency and Cellular Effects of this compound

This compound, also identified as compound 16 in some studies, demonstrates high potency against the ALDH1A3 enzyme. The following table summarizes the available quantitative data for this inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| ALDH1A3 IC50 | 0.26 µM | Enzyme Assay | [1][2][3] |

| ALDH3A1 | Substrate | Enzyme Assay | [1][2][3] |

| Cytotoxicity (IC50) | > 200 µM | DU-145 (Prostate Cancer) | [1] |

Note: The high IC50 value for cytotoxicity in the DU-145 cell line suggests that at concentrations effective for ALDH1A3 inhibition, the compound may not be directly cytotoxic to all cancer cells, implying its mechanism is more targeted towards specific signaling pathways rather than general toxicity.

Signaling Pathways Modulated by this compound

The inhibition of ALDH1A3 by this compound initiates a cascade of downstream effects on critical cancer-related signaling pathways.

Retinoic Acid (RA) Signaling Pathway

The most direct consequence of ALDH1A3 inhibition is the suppression of the RA signaling pathway. In cancer cells with high ALDH1A3 expression, the constant production of RA leads to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, driving the expression of genes involved in proliferation, differentiation, and survival. This compound, by reducing RA levels, prevents the activation of this pathway, leading to the downregulation of these pro-tumorigenic genes.[4][5]

Caption: this compound inhibits ALDH1A3, blocking retinoic acid synthesis and downstream signaling.

PI3K/AKT/mTOR Pathway

In some cancer types, such as prostate and pancreatic cancer, ALDH1A3 activity has been linked to the activation of the PI3K/AKT/mTOR pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting ALDH1A3, this compound may indirectly lead to the downregulation of this critical pro-survival pathway, thereby sensitizing cancer cells to apoptosis and inhibiting their growth.

Caption: this compound can indirectly suppress the pro-survival PI3K/AKT/mTOR pathway.

STAT3 and NF-κB Signaling

Elevated ALDH1A3 expression has been correlated with the activation of the STAT3 and NF-κB signaling pathways in non-small cell lung cancer and other cancers.[7] These pathways are crucial for maintaining cancer stem cell populations and promoting inflammation-driven tumor growth. The inhibition of ALDH1A3 by this compound is expected to attenuate the activity of these pathways, leading to a reduction in the cancer stem cell pool and a decrease in tumor-promoting inflammation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

ALDH1A3 Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ALDH1A3.

Materials:

-

Recombinant human ALDH1A3 enzyme

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

NAD+

-

Retinal (substrate)

-

This compound

-

96-well black plates

-

Plate reader capable of measuring fluorescence (Ex/Em = 340/450 nm) for NADH production.

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the ALDH1A3 enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature, protected from light.

-

Initiate the reaction by adding a mixture of NAD+ and retinal to each well.

-

Immediately place the plate in a plate reader and measure the increase in fluorescence over time, corresponding to the production of NADH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[8]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear plates

-

Microplate reader (570 nm).

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5][6]

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein levels of ALDH1A3 and key components of its downstream signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ALDH1A3, anti-phospho-AKT, anti-AKT, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system.

Protocol:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[9][10][11]

Caption: A typical experimental workflow to evaluate the effects of this compound.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Complete cell culture medium with and without serum

-

This compound

-

Microscope with a camera.

Protocol:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

-

Compare the migration rate between the treated and control groups.[4][7][12]

Conclusion

This compound is a potent and valuable tool for investigating the role of ALDH1A3 in cancer. Its primary mechanism of action involves the direct inhibition of ALDH1A3 enzymatic activity, leading to a reduction in retinoic acid synthesis and the subsequent modulation of key cancer-related signaling pathways, including the PI3K/AKT/mTOR, STAT3, and NF-κB pathways. By disrupting these pro-tumorigenic signals, this compound can inhibit cancer cell growth, survival, and migration. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of targeting ALDH1A3 in various cancer contexts. As our understanding of the intricate roles of ALDH1A3 in cancer deepens, selective inhibitors like this compound will be instrumental in the development of novel and targeted anti-cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clyte.tech [clyte.tech]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Wound healing assay | Abcam [abcam.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ALDH1A3 Segregated Expression and Nucleus-Associated Proteasomal Degradation Are Common Traits of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AL-IN-3 in the Retinoic Acid Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the RA signaling pathway, often driven by the overexpression of ALDH1A3, is implicated in the pathogenesis of various diseases, notably cancer, where it is frequently associated with cancer stem cell phenotypes and therapeutic resistance. This technical guide provides an in-depth overview of ALDH1A3's role in the RA signaling pathway and details the characteristics of ALDH1A3-IN-3 (also known as MCI-INI-3), a potent and selective inhibitor of this enzyme. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting ALDH1A3.

Introduction to the Retinoic Acid Signaling Pathway

The retinoic acid (RA) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the cellular uptake of retinol (Vitamin A), which is subsequently metabolized to RA through a two-step enzymatic process. The final, rate-limiting step is the irreversible oxidation of retinaldehyde to all-trans-retinoic acid (atRA), catalyzed by aldehyde dehydrogenases (ALDHs), with ALDH1A3 being a particularly efficient isoform in this conversion.[1][2]

Once synthesized, atRA translocates to the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] The RA signaling pathway is tightly regulated, with enzymes like CYP26B1 responsible for RA catabolism to maintain appropriate intracellular concentrations.

ALDH1A3: A Key Enzyme in Retinoic Acid Synthesis and a Therapeutic Target

ALDH1A3, a member of the ALDH1A subfamily, is a cytosolic homotetramer that plays a pivotal role in atRA biosynthesis.[2] It exhibits a high catalytic efficiency for the conversion of all-trans-retinal to atRA.[1] Elevated ALDH1A3 expression is a hallmark of various cancers, including glioblastoma, mesothelioma, breast cancer, and non-small cell lung cancer, where it often correlates with poor prognosis, chemoresistance, and tumor invasiveness.[5][6] Its association with cancer stem cells (CSCs) further underscores its significance as a therapeutic target.[7][8]

This compound (MCI-INI-3): A Selective Inhibitor

This compound, also referred to as MCI-INI-3, is a small molecule inhibitor designed for high potency and selectivity against ALDH1A3.[6][9] It acts as a competitive inhibitor with respect to the aldehyde substrate, binding to the active site of the enzyme.[6]

Quantitative Inhibition Data

The inhibitory activity and selectivity of this compound have been characterized in biochemical assays. The following table summarizes the key quantitative data.

| Inhibitor | Target | IC50 | Ki | Selectivity | Reference(s) |

| This compound (MCI-INI-3) | ALDH1A3 | 0.46 ± 0.06 µM | 0.55 ± 0.11 µM | >140-fold vs. ALDH1A1 | [6][10][11] |

| This compound (MCI-INI-3) | ALDH1A1 | - | 78.2 ± 14.4 µM | - | [6][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ALDH1A3 and its inhibitors.

ALDH Activity Assay (Aldefluor™ Assay)

The Aldefluor™ assay is a widely used method to identify and isolate cells with high ALDH activity.

Principle: The assay utilizes a fluorescent, non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to the fluorescent product BODIPY™-aminoacetate (BAA), which is retained within the cell due to its negative charge. The resulting fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish baseline fluorescence and define the ALDH-positive population.[12][13]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.[13]

-

Control Sample: For each sample, transfer 0.5 mL of the cell suspension to a control tube and add 5 µL of DEAB.

-

Test Sample: To the remaining 0.5 mL of cell suspension, add 5 µL of the activated Aldefluor™ reagent.

-

Incubation: Immediately after adding the reagents, mix the tubes and incubate for 30-60 minutes at 37°C, protected from light.[13]

-

Flow Cytometry Analysis: Following incubation, centrifuge the cells and resuspend them in Aldefluor™ Assay Buffer. Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.[12]

In Vitro ALDH Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified ALDH enzyme.

Principle: The enzymatic activity of ALDH is monitored by measuring the production of NADH, which can be detected spectrophotometrically or fluorometrically. The rate of the reaction is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme activity is inhibited.[1]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified ALDH enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 8.0).[14]

-

Prepare a stock solution of the substrate (e.g., acetaldehyde or a specific retinaldehyde isomer) and the cofactor NAD+.[1]

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.

-

-

Assay Setup: In a 96-well plate, add the assay buffer, NAD+, and the inhibitor at various concentrations.

-

Enzyme Addition: Add the purified ALDH enzyme to each well to initiate a pre-incubation period (e.g., 5 minutes at room temperature).

-

Reaction Initiation: Start the reaction by adding the substrate to each well.

-

Measurement: Immediately measure the increase in absorbance or fluorescence over time using a plate reader. For NADH, the absorbance is typically measured at 340 nm.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve to calculate the IC50 value.[1]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm), which is directly proportional to the number of viable cells.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.

Western Blotting for ALDH1A3 Expression

Western blotting is a technique used to detect and quantify the expression of a specific protein in a cell or tissue lysate.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALDH1A3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

Visualizations

Retinoic Acid Signaling Pathway

Caption: The Retinoic Acid Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: ALDH Activity Assay (Aldefluor™)

Caption: Workflow for measuring ALDH activity using the Aldefluor™ assay.

Conclusion

ALDH1A3 is a key enzyme in the retinoic acid signaling pathway and a well-validated therapeutic target in oncology and other diseases. The development of potent and selective inhibitors, such as this compound, provides valuable tools for both basic research and clinical applications. This guide offers a comprehensive resource for professionals working in this field, summarizing the critical role of ALDH1A3, the properties of its inhibitor this compound, and detailed protocols for its investigation. Further research into the therapeutic application of ALDH1A3 inhibitors holds significant promise for the development of novel treatment strategies.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Frontiers | ALDH1A3 Is the Key Isoform That Contributes to Aldehyde Dehydrogenase Activity and Affects in Vitro Proliferation in Cardiac Atrial Appendage Progenitor Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MCI-INI-3 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]

- 10. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2.9. ALDEFLUOR Assay [bio-protocol.org]

- 13. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ALDH1A3 Inhibition on Cancer Stem Cell Populations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in the context of cancer biology, particularly in the maintenance and function of cancer stem cells (CSCs). CSCs, a subpopulation of cells within a tumor, are characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them key drivers of tumor initiation, metastasis, and relapse. High ALDH activity is a hallmark of CSCs across various malignancies, and recent research has identified ALDH1A3 as a primary contributor to this phenotype in numerous cancers, including breast, lung, and glioblastoma.[1] This technical guide provides an in-depth analysis of the effects of targeting ALDH1A3 on CSC populations, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While this report focuses on the broader understanding of ALDH1A3 inhibition, it is important to note that a specific inhibitor designated "ALDH1A3-IN-3" is not documented in the currently available scientific literature. Therefore, the data presented herein is based on findings from studies utilizing other characterized ALDH1A3 inhibitors and genetic knockdown approaches.

Data Presentation: The Quantitative Effects of ALDH1A3 Inhibition

The inhibition of ALDH1A3, either through pharmacological agents or genetic silencing, has been shown to significantly impact the cancer stem cell compartment. The following tables summarize the quantitative effects observed in various studies.

| Cell Line | Method of Inhibition | Effect on ALDH+ Population | Reference |

| U87MG (Glioblastoma) | 1 µM NR6 (inhibitor) | ~20% reduction in ALDEFLUOR positivity | [2] |

| HCT116 (Colorectal Cancer) | 1 µM NR6 (inhibitor) | ~70% reduction in ALDEFLUOR positivity | [2] |

| Breast Cancer Cell Lines | shRNA knockdown of ALDH1A3 | Uniformly reduced ALDH activity | [1] |

Table 1: Effect of ALDH1A3 Inhibition on the ALDH-Positive Cancer Cell Population. This table illustrates the significant decrease in the population of cancer cells with high ALDH activity, a key marker for cancer stem cells, upon treatment with an ALDH1A3 inhibitor or after genetic knockdown of ALDH1A3.

| Inhibitor | Target Cancer Type | IC50 Value | Reference |

| NR6 | Glioblastoma, Colorectal Cancer | 5.3 ± 1.5 µM (on ALDH1A3 enzyme) | [3] |

| ABMM-15 | (In vitro enzyme assay) | 0.23 µM | [4] |

| ABMM-16 | (In vitro enzyme assay) | 1.29 µM | [4] |

Table 2: IC50 Values of Select ALDH1A3 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of various small molecule inhibitors against ALDH1A3, indicating their potency.

| Cell Line | Method of Inhibition | Effect on Stemness Marker Expression | Reference |

| MDA-MB-231 (Breast Cancer) | siALDH1A3 | Significant decrease in the ratio of CD44+ cells | [5] |

| HCT116 (Colorectal Cancer) | 10 µM NR6 (inhibitor) | Significant downregulation of Nestin and Nanog1 | [6] |

| U87MG (Glioblastoma) | 10 µM NR6 (inhibitor) | Significant downregulation of Nestin, Nanog1, and CD44 | [6] |

Table 3: Impact of ALDH1A3 Inhibition on the Expression of Cancer Stem Cell Markers. This table highlights the role of ALDH1A3 in maintaining the expression of key stemness-associated markers. Inhibition of ALDH1A3 leads to a reduction in these markers, suggesting a loss of the cancer stem cell phenotype.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments used to assess the impact of ALDH1A3 inhibition on cancer stem cells.

ALDEFLUOR™ Assay for ALDH-Positive Cell Population Analysis

This assay identifies and quantifies the population of cells with high ALDH enzymatic activity.[7][8][9]

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Single-cell suspension of cancer cells

-

ALDEFLUOR™ Assay Buffer

-

Activated ALDEFLUOR™ substrate (BODIPY™-aminoacetaldehyde, BAAA)

-

DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor

-

Propidium Iodide (PI) for dead cell exclusion (optional)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your cell culture or tumor tissue at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

Control and Test Samples: For each sample, prepare two tubes: a "test" tube and a "control" tube.

-

DEAB Control: Add 5 µL of DEAB to the "control" tube for each 1 mL of cell suspension. This will serve as the negative control to set the gates for the ALDH-positive population.

-

Substrate Addition: Add 5 µL of the activated ALDEFLUOR™ substrate to the "test" tube for each 1 mL of cell suspension.

-

Incubation: Immediately mix the contents of the "test" tube and transfer half of the cell suspension to the "control" tube. Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

Cell Staining and Acquisition: After incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer. If desired, add PI to exclude dead cells.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the "control" sample to set the gate for the ALDH-positive population. The "test" sample will show a shift in fluorescence for the ALDH-positive cells.

Sphere Formation Assay for Self-Renewal Capacity

This assay assesses the self-renewal and clonogenic potential of cancer stem cells in non-adherent conditions.[10][11]

Materials:

-

Ultra-low attachment plates

-

Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Single-cell suspension of cancer cells

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Prepare a single-cell suspension of the cancer cells. Seed the cells at a low density (e.g., 500-5000 cells/well of a 6-well plate) in ultra-low attachment plates with serum-free sphere formation medium.

-

Incubation: Culture the cells in a humidified incubator at 37°C and 5% CO2.

-

Sphere Formation: Monitor the formation of spheres (spheroids) over 7-14 days. Add fresh media every 2-3 days.

-

Quantification: Count the number of spheres formed per well under a microscope. A sphere is typically defined as a free-floating, spherical cluster of cells with a diameter greater than 50 µm. The sphere formation efficiency (SFE) can be calculated as (Number of spheres / Number of cells seeded) x 100%.

-

Serial Passaging (for self-renewal): To assess self-renewal, collect the primary spheres, dissociate them into single cells using Trypsin-EDTA, and re-plate them under the same conditions to observe the formation of secondary spheres.

In Vivo Tumorigenicity Assay

This assay evaluates the tumor-initiating capacity of cancer stem cells in an animal model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cells (e.g., ALDH1A3 knockdown vs. control)

-

Matrigel (optional, to support tumor growth)

-

Sterile PBS

-

Syringes and needles

Procedure:

-

Cell Preparation: Prepare single-cell suspensions of the control and ALDH1A3-inhibited/knockdown cancer cells. Resuspend the cells in a mixture of sterile PBS and Matrigel (optional).

-

Cell Injection: Inject limiting dilutions of the cell suspension (e.g., from 10^6 down to 100 cells) subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Monitoring: Monitor the mice for tumor formation over a period of several weeks to months. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).

-

Data Analysis: Determine the tumor-initiating cell frequency using extreme limiting dilution analysis (ELDA) software. A reduction in tumor formation from the ALDH1A3-inhibited cells compared to the control cells indicates a decrease in tumorigenic potential.

Signaling Pathways and Logical Relationships

The function of ALDH1A3 in cancer stem cells is intertwined with several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: ALDH1A3-Retinoic Acid Signaling Pathway in Cancer Stem Cells.

Caption: Interplay between ALDH1A3 and the STAT3 Signaling Pathway.

Caption: The ALDH1A3-miR-7-TGFBR2-Smad3-CD44 Regulatory Axis.

Conclusion

The available evidence strongly supports the role of ALDH1A3 as a key regulator of cancer stem cell populations. Its inhibition leads to a reduction in ALDH activity, decreased expression of stemness markers, and impaired tumorigenicity. The signaling pathways involving retinoic acid, STAT3, and the miR-7-CD44 axis provide a mechanistic framework for understanding the multifaceted role of ALDH1A3 in CSC biology. While the specific inhibitor "this compound" remains to be characterized in the public domain, the broader class of ALDH1A3 inhibitors represents a promising therapeutic strategy for targeting the root of cancer persistence and recurrence. Further research into the development and clinical translation of potent and selective ALDH1A3 inhibitors is warranted to exploit this vulnerability in cancer stem cells.

References

- 1. Aldehyde dehydrogenase activity of breast cancer stem cells is primarily due to isoform ALDH1A3 and its expression is predictive of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Knockdown of ALDH1A3 reduces breast cancer stem cell marker CD44 via the miR-7-TGFBR2-Smad3-CD44 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 9. A New Method for Identifying Stem-Like Cells in Esophageal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 11. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Inhibitory Mechanisms of ALDH1A3-IN-3

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, a potent inhibitor of Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3). All data is presented to facilitate research and development applications.

Chemical and Physical Properties

This compound, also referred to as compound 16 in some literature, is a small molecule inhibitor designed for ALDH1A3.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 18962-05-5 | [1][2] |

| Appearance | Liquid | [1] |

| Color | Light yellow to brown | [1] |

| Density | 1.036 ± 0.06 g/cm³ | [1] |

| SMILES | CC(C)OC1=CC=C(C=O)C=C1 | [1] |

| Storage (Neat) | 4°C, stored under nitrogen | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [1] |

Mechanism of Action

This compound is a potent and selective competitive inhibitor of ALDH1A3.[3] ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid (RA), where it catalyzes the irreversible oxidation of retinaldehyde to RA.[3][4] By binding to the active site of ALDH1A3, this compound blocks the access of the natural substrate, retinaldehyde, thereby inhibiting the production of RA.[3] This inhibitory action is highly selective for ALDH1A3 over the closely related isoform ALDH1A1, with a reported selectivity index of approximately 140-fold.[3] It is important to note that while it is a potent inhibitor of ALDH1A3, it has been identified as a good substrate for ALDH3A1.[1][2]

Quantitative Inhibition Data

| Parameter | Enzyme | Value | Reference |

| IC₅₀ | ALDH1A3 | 0.26 µM | [1][2] |

| IC₅₀ | ALDH1A3 | 0.46 ± 0.06 µM | [3] |

| Kᵢ | ALDH1A3 | 0.55 ± 0.11 µM | [3] |

| Kᵢ | ALDH1A1 | 78.2 ± 14.4 µM | [3] |

Signaling Pathways

The primary signaling pathway affected by this compound is the retinoic acid (RA) biosynthesis pathway. ALDH1A3 is a key enzyme in this pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.[5][6] Inhibition of ALDH1A3 disrupts RA signaling, which can impact the expression of over 500 genes regulated by retinoid receptors.[3]

Furthermore, ALDH1A3 expression and activity are interconnected with other major signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and STAT3 pathways.[7][8][9] ALDH1A3 can upregulate the PI3K/AKT/mTOR pathway, and its expression is also linked to STAT3 activation.[7][8][9] Therefore, inhibition of ALDH1A3 can have broader downstream effects on cancer cell survival and proliferation.

Retinoic Acid Biosynthesis and Inhibition

Caption: Inhibition of Retinoic Acid Synthesis by this compound.

Downstream Signaling Cascades Influenced by ALDH1A3

Caption: Downstream pathways regulated by ALDH1A3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

ALDH1A3 Enzyme Inhibition Assay (IC₅₀ and Kᵢ Determination)

Objective: To determine the potency and mode of inhibition of this compound against purified recombinant ALDH1A3.

Methodology:

-

Enzyme Preparation: Recombinant human ALDH1A3 is purified.

-

Reaction Mixture: A reaction buffer is prepared containing NAD⁺ and the enzyme.

-

Inhibitor Addition: Varying concentrations of this compound (or a vehicle control, e.g., DMSO) are pre-incubated with the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the aldehyde substrate (e.g., retinaldehyde).

-

Measurement: The rate of NADH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Data Analysis:

-

IC₅₀ Determination: The percentage of residual enzyme activity is plotted against the logarithm of the inhibitor concentration. The data is fitted to a dose-response curve to calculate the IC₅₀ value.[3]

-

Kᵢ Determination: To determine the mode of inhibition, steady-state enzyme kinetics are performed with varying concentrations of both the substrate and the inhibitor. The data is plotted using a Lineweaver-Burk plot to determine the Kᵢ value for competitive inhibition.[3]

-

Caption: Workflow for ALDH1A3 Enzyme Inhibition Assay.

Aldefluor Assay for Cellular ALDH Activity

Objective: To measure the inhibitory effect of this compound on ALDH activity within intact cells.

Methodology:

-

Cell Culture: Cancer cell lines with known ALDH1A3 expression (e.g., U87MG, MES GSCs) are cultured.[3]

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Aldefluor Staining: Cells are harvested and incubated with the Aldefluor reagent, a fluorescent substrate for ALDH. A parallel sample is treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as a negative control and define the ALDH-positive gate.

-

Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer. ALDH-positive (ALDHbright) cells are identified as the population with high fluorescence that is diminished in the presence of DEAB.

-

Data Analysis: The percentage of Aldefluor-positive cells in the treated samples is compared to the untreated control to determine the extent of ALDH activity inhibition.[3]

Cell Viability and Antiproliferative Assays

Objective: To assess the effect of ALDH1A3 inhibitors on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) or other relevant lines are seeded in 96-well plates.[10]

-

Treatment: After allowing the cells to attach, they are treated with a range of concentrations of the inhibitor (e.g., 0-200 µM) for a specified period (e.g., 72-96 hours).[10]

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT, MTS, or resazurin assay, which measures metabolic activity.

-

Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data can be used to determine the IC₅₀ for antiproliferative activity.[10]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to ALDH1A3 within the complex environment of a cell lysate.

Methodology:

-

Lysate Preparation: Cell lysates from relevant cell lines (e.g., MES GSCs) are prepared.[3]

-

Treatment: The lysate is divided into aliquots and treated with either this compound or a vehicle control.

-

Heating: The aliquots are heated to a range of different temperatures, causing proteins to denature and precipitate.

-

Separation: The samples are centrifuged to separate the soluble protein fraction from the precipitated fraction.

-

Analysis: The amount of soluble ALDH1A3 remaining in the supernatant at each temperature is quantified by Western blot or mass spectrometry.

-

Data Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for ALDH1A3 in the presence of the inhibitor confirms target engagement.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ALDH1A3. Its ability to effectively block the retinoic acid biosynthesis pathway makes it a valuable tool for studying the role of ALDH1A3 in various biological processes, particularly in the context of cancer stem cells and cancer progression. The detailed properties and protocols provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH1A3 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Impact of ALDH1A3 Inhibition on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncology, not only for its role as a cancer stem cell marker but also for its profound influence on the tumor microenvironment (TME). Upregulation of ALDH1A3 is frequently associated with tumor progression, metastasis, and therapeutic resistance across a spectrum of cancers. This is attributed, in part, to its enzymatic activity in producing retinoic acid (RA), a potent signaling molecule that modulates gene expression in both cancer cells and the surrounding stromal and immune cells. Consequently, the development of specific ALDH1A3 inhibitors presents a promising therapeutic strategy to remodel the TME from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth analysis of the effects of ALDH1A3 inhibition on the TME, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways. While the specific inhibitor "ALDH1A3-IN-3" is not prominently documented in current scientific literature, this guide will focus on the effects of other well-characterized, specific ALDH1A3 inhibitors such as NR6 and CLM296 to provide a representative overview of the therapeutic potential of this drug class.

Introduction: ALDH1A3 as a Key Regulator of the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells (including cancer-associated fibroblasts), endothelial cells, and a diverse array of immune cells. The interplay between these components dictates the trajectory of tumor growth, invasion, and response to therapy. ALDH1A3, through its production of retinoic acid, plays a pivotal role in orchestrating this complex cellular communication.

High ALDH1A3 expression in cancer cells can lead to the secretion of RA into the TME, which has been shown to have immunosuppressive effects. For instance, RA can promote the differentiation of regulatory T cells (Tregs), which dampen anti-tumor immune responses. Furthermore, ALDH1A3 is implicated in modulating the function of other immune cells, such as dendritic cells (DCs), and can influence the inflammatory cytokine milieu within the tumor.

Inhibition of ALDH1A3, therefore, offers a multi-pronged approach to cancer therapy. By reducing RA production, ALDH1A3 inhibitors can potentially alleviate immunosuppression, enhance the infiltration and activity of cytotoxic T lymphocytes, and shift the balance of cytokine signaling towards an anti-tumor phenotype.

Quantitative Effects of ALDH1A3 Inhibition on the Tumor Microenvironment

While research into the specific effects of ALDH1A3 inhibitors on the TME is ongoing, preliminary studies have begun to shed light on the quantitative changes in immune cell populations and cytokine profiles.

Impact on Immune Cell Infiltration

Studies have suggested that the expression of ALDH isoforms is linked to the immune cell composition of tumors. For instance, in prostate cancer, the expression of the related isoform ALDH1A2 has been associated with increased immune cell infiltration. While direct quantitative data for specific ALDH1A3 inhibitors on a wide range of immune cells is still emerging, a study on the selective ALDH1A3 inhibitor NR6 in a mesothelioma model provides initial insights into its immunomodulatory effects.

Table 1: Effect of ALDH1A3 Inhibitor NR6 on Neutrophil Recruitment in a Mesothelioma Model

| Treatment Group | Parameter | Observation | Reference |

| NR6 | Neutrophil Recruitment | Impaired | [1] |

Further research is required to quantify the impact of specific ALDH1A3 inhibitors on other key immune cell populations such as T cells (CD4+, CD8+), macrophages (M1, M2), and natural killer (NK) cells within the tumor microenvironment.

Modulation of Cytokine and Chemokine Profiles

The inhibition of ALDH1A3 can alter the secretion of signaling molecules that shape the TME. The study on the ALDH1A3 inhibitor NR6 demonstrated a significant impact on the expression of key cytokines involved in inflammation and immune cell trafficking.

Table 2: Effect of ALDH1A3 Inhibitor NR6 on Cytokine and Chemokine Expression in Mesothelioma Cells

| Treatment Group | Cytokine/Chemokine | Change in Expression/Release | Reference |

| NR6 | IL-6 | Induced | [1] |

| NR6 | CXCL8 (IL-8) | Abolished | [1] |

This targeted modulation of cytokine expression highlights the potential of ALDH1A3 inhibitors to disrupt the pro-tumorigenic signaling networks within the TME.

Signaling Pathways Modulated by ALDH1A3 Inhibition

The primary mechanism through which ALDH1A3 influences the TME is by catalyzing the synthesis of all-trans retinoic acid (ATRA) from retinal. ATRA then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as transcription factors to regulate the expression of a multitude of genes in both cancer and stromal cells. Inhibition of ALDH1A3 directly curtails the production of ATRA, thereby attenuating these downstream signaling events.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the impact of ALDH1A3 inhibitors on the tumor microenvironment.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol outlines the steps for preparing a single-cell suspension from solid tumors and subsequently analyzing the immune cell populations using multi-color flow cytometry.

Materials:

-

Tumor-bearing mice treated with vehicle or ALDH1A3 inhibitor.

-

Digestion buffer: RPMI-1640 medium containing collagenase D (1 mg/mL), DNase I (100 µg/mL), and 2% fetal bovine serum (FBS).

-

FACS buffer: Phosphate-buffered saline (PBS) with 2% FBS and 2 mM EDTA.

-

Red blood cell (RBC) lysis buffer.

-

Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, NK1.1).

-

Flow cytometer.

Procedure:

-

Excise tumors from treated and control mice and place them in ice-cold PBS.

-

Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.

-

Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer per gram of tissue.

-

Incubate at 37°C for 30-45 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

If necessary, resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.

-

Wash the cells again with FACS buffer.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10⁷ cells/mL.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer for analysis on a flow cytometer.

-

Acquire data and analyze the different immune cell populations based on their marker expression.

Multiplex Cytokine Assay of Tumor Lysates

This protocol describes the measurement of multiple cytokine and chemokine levels in tumor tissue lysates using a multiplex bead-based immunoassay.

Materials:

-

Tumor tissue from vehicle- and ALDH1A3 inhibitor-treated mice.

-

Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Multiplex cytokine assay kit (e.g., Bio-Plex, Luminex).

-

Microplate reader capable of detecting multiplex beads.

Procedure:

-

Excise tumors and snap-freeze in liquid nitrogen. Store at -80°C until use.

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer using a mechanical homogenizer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (tumor lysate) and determine the total protein concentration using a BCA or Bradford assay.

-

Dilute the tumor lysates to a consistent protein concentration with the assay diluent provided in the multiplex kit.

-

Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves:

-

Incubating the diluted lysates with antibody-coupled beads.

-

Washing the beads to remove unbound proteins.

-

Incubating with a biotinylated detection antibody cocktail.

-

Adding streptavidin-phycoerythrin (PE) to bind to the detection antibodies.

-

Washing the beads again.

-

-

Resuspend the beads in assay buffer and read the plate on a multiplex microplate reader.

-

Calculate the cytokine concentrations based on the standard curves generated for each analyte.

Conclusion and Future Directions

The inhibition of ALDH1A3 represents a compelling strategy for modulating the tumor microenvironment to favor anti-tumor immunity. The available data, though still in its early stages, suggests that specific ALDH1A3 inhibitors can alter the immune cell landscape and cytokine profiles within tumors. This technical guide provides a foundational understanding of the impact of ALDH1A3 inhibition on the TME, supported by quantitative data and detailed experimental protocols.

Future research should focus on:

-

Comprehensive Immunophenotyping: Conducting detailed analyses of a wide range of immune cell subsets, including different T cell and macrophage polarizations, in various tumor models treated with specific ALDH1A3 inhibitors.

-

Broad-Spectrum Cytokine Profiling: Utilizing multiplex assays to gain a more complete picture of the changes in the cytokine and chemokine network following ALDH1A3 inhibition.

-

Investigating Stromal Cell Interactions: Elucidating the effects of ALDH1A3 inhibitors on cancer-associated fibroblasts and their role in matrix remodeling and immune suppression.

-

Combination Therapies: Exploring the synergistic potential of ALDH1A3 inhibitors with immune checkpoint inhibitors and other immunotherapies to enhance anti-tumor responses.

By advancing our understanding of how ALDH1A3 inhibitors reshape the tumor microenvironment, we can pave the way for the development of novel and effective cancer therapies.

References

Preliminary Studies of ALDH1A3 Inhibition in Glioblastoma: A Technical Guide to MCI-INI-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the selective ALDH1A3 inhibitor, MCI-INI-3, in the context of glioblastoma (GBM). Aldehyde dehydrogenase 1A3 (ALDH1A3) is a promising therapeutic target in GBM due to its role in cancer stem cell biology, chemoresistance, and tumor progression. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and workflows to support further research and development in this area.

Core Findings and Data Presentation

MCI-INI-3 has been identified as a potent and selective competitive inhibitor of human ALDH1A3.[1][2][3] Preclinical studies have demonstrated its ability to engage ALDH1A3 in glioblastoma cells, inhibit its enzymatic activity, and consequently impact downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies of MCI-INI-3.

Table 1: Enzyme Inhibition Kinetics of MCI-INI-3

| Target Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity (ALDH1A1/ALDH1A3 Kᵢ) |

| Human ALDH1A3 | MCI-INI-3 | 0.55 ± 0.11 µM[2][4] | 0.46 ± 0.06 µM[2][4] | >140-fold[2][4] |

| Human ALDH1A1 | MCI-INI-3 | 78.2 ± 14.4 µM[2][4] | Not Reported | - |

Table 2: Cellular Activity of MCI-INI-3 in Glioblastoma Cell Lines

| Cell Line | Assay | Treatment | Result |

| U87MG | Aldefluor Assay | 15 µM MCI-INI-3 (time course) | Inhibition of ALDH activity observed over time.[2] |

| U87MG (ALDH-high sorted) | Aldefluor Assay | 10 µM MCI-INI-3 (15 min) | Reduction of Aldefluor-positive cells from 75% to 2%.[2] |

| GSC-326 (MES-like) | Aldefluor Assay | 15 µM MCI-INI-3 (6 days) | 10-fold reduction in Aldefluor-positive cells (from 44.7% to 4.7%).[2] |

| GSC-326 (MES-like) | Cell Viability Assay | MCI-INI-3 | IC₅₀ = 26.21 µM[5] |

| GSC-326/ALDH1A3-KO | Cell Viability Assay | MCI-INI-3 | IC₅₀ = 28.21 µM[5] |

| GSC-83 (MES-like) | Cell Viability Assay | MCI-INI-3 | Reduced cell proliferation at 15 µM.[5] |

Note: MES-like refers to mesenchymal-like glioma stem cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures relevant to the study of MCI-INI-3 in glioblastoma.

ALDH1A3-Mediated Retinoic Acid Synthesis Pathway

Experimental Workflow for ALDH1A3 Enzyme Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Investigating the Genetic Targets of ALDH1A3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in cancer biology, contributing to therapy resistance, metastasis, and the maintenance of cancer stem cells. Its role in oxidizing retinal to retinoic acid, a potent modulator of gene expression, places it at the nexus of several key signaling pathways. Consequently, ALDH1A3 is a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the methodologies used to investigate the genetic targets of ALDH1A3 inhibitors. While specific data for a compound designated "ALDH1A3-IN-3" is not publicly available, this guide will utilize data from studies on other selective ALDH1A3 inhibitors, such as CLM296, MCI-INI-3, and NR6, as illustrative examples. We will detail the experimental protocols for identifying these genetic targets and present the known downstream signaling pathways influenced by ALDH1A3 activity.

Introduction to ALDH1A3 as a Therapeutic Target

Aldehyde dehydrogenase 1 family member A3 (ALDH1A3) is a member of the aldehyde dehydrogenase superfamily of enzymes responsible for oxidizing a variety of aldehydes to their corresponding carboxylic acids. A primary function of ALDH1A3 is the irreversible oxidation of retinal to retinoic acid (RA).[1][2] Retinoic acid is a ligand for nuclear receptors (RAR and RXR) that act as transcription factors, regulating the expression of a wide array of genes involved in cell differentiation, proliferation, and apoptosis.[1][3]

In numerous cancers, including glioblastoma, breast cancer, and mesothelioma, ALDH1A3 is overexpressed and associated with a poor prognosis.[4][5] Its heightened activity in cancer stem cells (CSCs) is thought to contribute to their self-renewal and resistance to conventional therapies.[6] The multifaceted roles of ALDH1A3 in cancer progression have made it an attractive target for the development of small molecule inhibitors.[4][7] Identifying the genetic targets of these inhibitors is crucial for understanding their mechanism of action and for the development of effective therapeutic strategies.

ALDH1A3-Modulated Signaling Pathways

Inhibition of ALDH1A3 is expected to impact several downstream signaling pathways. The primary mechanism is through the reduction of retinoic acid synthesis, which in turn alters the expression of RA-responsive genes.[7] Additionally, ALDH1A3 has been implicated in the regulation of other key cancer-related pathways.

Retinoic Acid (RA) Signaling

The canonical pathway affected by ALDH1A3 inhibition is the retinoic acid signaling pathway. By reducing the intracellular concentration of RA, an inhibitor would prevent the activation of RAR-RXR heterodimers and the subsequent transcription of genes containing retinoic acid response elements (RAREs) in their promoters.[1]

Figure 1: Retinoic Acid Signaling Pathway.

PI3K/AKT/mTOR Pathway

Studies have shown that ALDH1A3 can activate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[4][8] Inhibition of ALDH1A3 has been demonstrated to suppress the activity of this pathway in glioblastoma cells.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. ALDH1A3 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALDH1A3 Inhibition in Modulating Epithelial-to-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical regulator of cancer stem cell (CSC) populations and a key player in the complex process of epithelial-to-mesenchymal transition (EMT).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which ALDH1A3 influences EMT, the consequences of its inhibition, and detailed protocols for relevant experimental validation. ALDH1A3's role is multifaceted, often inducing a partial or hybrid EMT phenotype characterized by decreased cell migration but increased invasion.[1][2][3] Its enzymatic activity, primarily the conversion of retinal to retinoic acid (RA), activates downstream signaling pathways that modulate the expression of canonical EMT markers and associated signaling molecules.[1][3][4][5] Pharmacological and genetic inhibition of ALDH1A3 offers a promising therapeutic avenue to counteract EMT-driven tumor progression and chemoresistance.[6] This document consolidates key quantitative data, experimental methodologies, and visualizes the underlying signaling networks to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: ALDH1A3 and its Dichotomous Role in EMT

Epithelial-to-mesenchymal transition is a cellular reprogramming event where epithelial cells shed their characteristics, such as cell-cell adhesion and apical-basal polarity, to acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities. This process is fundamental in embryonic development and wound healing, but its aberrant activation is a hallmark of cancer progression and metastasis.

ALDH1A3, a member of the aldehyde dehydrogenase superfamily, is a well-established marker for cancer stem cells in various malignancies, including breast, lung, and glioblastoma.[1][5] Its expression is frequently associated with poor prognosis and therapy resistance.[1] The function of ALDH1A3 in EMT is not straightforward. Evidence suggests that ALDH1A3 does not simply drive a complete mesenchymal state but rather promotes a hybrid E/M phenotype. This is characterized by a nuanced impact on cell motility: while ALDH1A3 knockdown can lead to increased cell migration in gap-closure assays, it is also associated with decreased invasive potential.[1][3] Conversely, ALDH1A3 overexpression can decrease migration while increasing invasion.[1][3] This positions ALDH1A3 as a pivotal switch that regulates the plasticity between different cellular states, a critical aspect of metastatic dissemination.[1][3]

Quantitative Data on ALDH1A3 Inhibition and EMT Modulation

The effects of modulating ALDH1A3 activity, either through genetic knockdown (shRNA/siRNA) or pharmacological inhibition, have been quantified across various studies. These data are crucial for understanding the potency of inhibitors and the magnitude of their biological effects.

Potency of Pharmacological Inhibitors

Several small molecule inhibitors targeting ALDH1A3 have been developed. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki).

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Cell Line / Enzyme Source | Reference |

| MCI-INI-3 | ALDH1A3 | 0.46 ± 0.06 | 0.55 ± 0.11 | Recombinant Human ALDH1A3 | [7] |

| ALDH1A1 | > 100 | 78.2 ± 14.4 | Recombinant Human ALDH1A1 | [7] | |

| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Recombinant Human ALDH1A3 | [8] |

| CLM296 | ALDH1A3 | 0.002 | - | TNBC Cells | [9] |

Table 1: Potency and selectivity of various ALDH1A3 inhibitors.

Effects of ALDH1A3 Knockdown on EMT Marker Gene Expression

Genetic silencing of ALDH1A3 profoundly alters the expression of genes central to the EMT process. The following table summarizes relative mRNA transcript level changes observed via RT-qPCR upon ALDH1A3 knockdown in different breast cancer cell lines.

| Cell Line | Gene | Marker Type | Fold Change vs. Control (shALDH1A3) | Reference |

| MDA-MB-468 | CDH1 (E-cadherin) | Epithelial | ~0.5-fold decrease | [1] |

| CDH2 (N-cadherin) | Mesenchymal | ~2.5-fold increase | [1] | |

| VIM (Vimentin) | Mesenchymal | ~2.0-fold increase | [1] | |

| TWIST1 | Mesenchymal | ~2.0-fold increase | [1] | |

| HCC1806 | CLDN8 | Epithelial | ~0.5-fold decrease | [1] |

| SNAI2 (Slug) | Mesenchymal | ~2.0-fold increase | [1] | |

| VIM (Vimentin) | Mesenchymal | ~1.5-fold increase | [1] | |

| MMP2 | Mesenchymal | ~0.5-fold decrease | [1] |

Table 2: Quantitative changes in EMT marker gene expression following ALDH1A3 knockdown in breast cancer cells.[1]

Effects of ALDH1A3 Knockdown on Cell Motility

The modulation of ALDH1A3 has a direct and quantifiable impact on cancer cell migration and invasion.

| Assay Type | Cell Line | Condition | Quantitative Effect | Reference |

| Gap-Closure Assay | MDA-MB-468 | ALDH1A3 Knockdown | ~1.8-fold increase in migration | [3] |

| Gap-Closure Assay | HCC1806 | ALDH1A3 Knockdown | ~1.5-fold increase in migration | [3] |

| Transwell Invasion | MDA-MB-231 | ALDH1A3 Overexpression | Increased invasion | [10] |

| Transwell Invasion | - | CLM296 Treatment | Reduced invasion induced by ALDH1A3 | [9] |

Table 3: Impact of ALDH1A3 modulation on in vitro cell migration and invasion.

Signaling Pathways Modulated by ALDH1A3

ALDH1A3 exerts its influence on EMT through several interconnected signaling pathways. The enzymatic production of retinoic acid is a central mechanism, which in turn affects downstream gene transcription and protein signaling cascades.

Retinoic Acid (RA) Signaling

The primary enzymatic function of ALDH1A3 is the irreversible oxidation of retinal to retinoic acid (RA).[5] RA then acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[4] This ligand-receptor complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] Inhibition of ALDH1A3 depletes intracellular RA, leading to altered gene expression, including that of EMT-related genes.[1][3]

References

- 1. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24-CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of ALDH1A3 as a viable therapeutic target in breast cancer metastasis-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

The Role of ALDH1A3 in Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Aldehyde Dehydrogenase 1A3 (ALDH1A3) and its intricate role in mediating chemoresistance in various cancers. ALDH1A3, a member of the aldehyde dehydrogenase superfamily, is a critical enzyme in the biosynthesis of retinoic acid and has been identified as a cancer stem cell marker associated with poor prognosis and treatment failure. This document summarizes key quantitative data on ALDH1A3 inhibitors, details relevant experimental protocols, and visualizes the core signaling pathways implicated in ALDH1A3-driven chemoresistance.

Quantitative Data on ALDH1A3 Inhibitors

The development of specific inhibitors targeting ALDH1A3 is a promising strategy to overcome chemoresistance. Several small molecules have been identified and characterized for their inhibitory activity against ALDH1A3. The following table summarizes the key quantitative data for prominent ALDH1A3 inhibitors.

| Inhibitor | Target(s) | IC50 (μM) | Ki (μM) | Cell-based EC50 | Notes |

| ALDH1A3-IN-3 | ALDH1A3, ALDH3A1 | 0.26 | - | - | Potent inhibitor of ALDH1A3; also a good substrate for ALDH3A1. Investigated for prostate cancer research.[1][2] |

| MCI-INI-3 | ALDH1A3 | 0.46 | 0.55 | Reduces viability of glioblastoma cells | Selective competitive inhibitor of human ALDH1A3 with over 140-fold selectivity against ALDH1A1.[3][4][5][6][7] |

| NR6 | ALDH1A3 | 5.3 | 3.7 | 0.378 nM (U87MG), 0.648 nM (HCT116) | Selective inhibitor that binds to a non-conserved tyrosine residue in ALDH1A3.[8][9][10][11][12] |

| ABMM-15 | ALDH1A3 | 0.23 | - | - | Benzyloxybenzaldehyde scaffold; potent and selective inhibitor.[13] |

| ABMM-16 | ALDH1A3 | 1.29 | - | - | Benzyloxybenzaldehyde scaffold; selective inhibitor.[13] |

| MF-7 | ALDH1A3 | 4.7 | - | - | A modified version of G11 with improved IC50.[14] |

| G11 | ALDH1A3 | 22.8 | - | - | Imidazo[1,2-a]pyridine analog with in vivo efficacy in a glioblastoma model.[14] |

Core Signaling Pathways in ALDH1A3-Mediated Chemoresistance

ALDH1A3 contributes to chemoresistance through the modulation of several key signaling pathways. These pathways are primarily activated by the product of ALDH1A3's enzymatic activity, retinoic acid (RA), which acts as a ligand for nuclear receptors, and through other RA-independent mechanisms.

Retinoic Acid (RA) Signaling Pathway

The canonical pathway influenced by ALDH1A3 is the retinoic acid signaling pathway. ALDH1A3 catalyzes the irreversible oxidation of retinal to retinoic acid. RA then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers and function as transcription factors. This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to their transcription. These target genes are often involved in cell differentiation, proliferation, and apoptosis, and their dysregulation can contribute to a chemoresistant phenotype.

PI3K/AKT/mTOR Signaling Pathway

In some cancers, such as prostate cancer, increased ALDH1A3 activity has been shown to activate the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway can confer a survival advantage to cancer cells, thereby decreasing their sensitivity to chemotherapeutic agents like docetaxel.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical downstream effector of ALDH1A3. In non-small cell lung cancer, ALDH-positive cells exhibit higher levels of activated STAT3. Inhibition of STAT3 can reduce the population of ALDH-positive cells and impair their tumorigenic properties. This suggests a feedback loop where ALDH1A3 and STAT3 signaling cooperate to maintain the cancer stem cell phenotype and promote chemoresistance.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ALDH1A3 in chemoresistance.

ALDH Activity Assay (Aldefluor™ Assay)

This assay is widely used to identify and isolate cell populations with high ALDH enzymatic activity.

Principle: The Aldefluor™ assay utilizes a non-toxic, fluorescent ALDH substrate (BODIPY™-aminoacetaldehyde or BAAA) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged fluorescent product (BODIPY™-aminoacetate or BAA), which is retained inside the cell. The fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish baseline fluorescence and define the ALDH-positive population.[15][16][17]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or primary tissue at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.

-

DEAB Control: To a control tube, add 5 µL of the DEAB inhibitor solution.

-

Aldefluor™ Staining: Add 5 µL of the activated Aldefluor™ reagent to the test sample tube.

-

Incubation: Immediately mix the contents of both tubes and incubate for 30-60 minutes at 37°C, protected from light.

-